1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-Butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with butanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-Butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms . As an anticonvulsant, it may modulate the activity of neurotransmitters in the central nervous system .
Comparison with Similar Compounds
1-Butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits significant anticonvulsant activity.
N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide: Shows potent inhibitory activity against specific enzymes.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits .
Properties
Molecular Formula |
C13H20N4O2S |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H20N4O2S/c1-3-4-11(18)17-7-5-10(6-8-17)12(19)14-13-16-15-9(2)20-13/h10H,3-8H2,1-2H3,(H,14,16,19) |
InChI Key |
SOTGGWPIJPDNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
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